Product packaging for 4-Methyl-N-octylpyridinium chloride(Cat. No.:CAS No. 141645-91-2)

4-Methyl-N-octylpyridinium chloride

Cat. No.: B122193
CAS No.: 141645-91-2
M. Wt: 241.8 g/mol
InChI Key: XHEGBNCFWVDFAR-UHFFFAOYSA-M
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Description

Significance and Context of Pyridinium (B92312) Salts in Modern Chemistry

Pyridinium salts represent a fascinating and highly versatile class of organic compounds. These are heterocyclic compounds that are structurally diverse and feature a positively charged pyridine (B92270) ring. rsc.orgchemscene.com Their unique properties have established them as significant players in a multitude of research areas and applications, ranging from synthetic chemistry to materials science. rsc.orgresearchgate.net

Historically, pyridinium salts were primarily recognized for their germicidal properties. jst.go.jp However, extensive research has unlocked their potential for a much broader range of applications. They are now considered crucial building blocks in the synthesis of various organic molecules, including pharmaceuticals and natural products. rsc.orgresearchgate.net The ability to easily modify their structure allows for the fine-tuning of their physical and chemical properties, making them highly adaptable for specific tasks. semanticscholar.org

In the realm of synthetic chemistry, pyridinium salts are employed as catalysts, acylating agents, and phase-transfer catalysts. semanticscholar.org They are also instrumental in the preparation of ionic liquids, a class of solvents with unique characteristics. chemscene.com Furthermore, their applications extend to the development of novel materials and have been investigated for their role in gene delivery. researchgate.net The inherent reactivity and stability of pyridinium salts continue to make them a subject of intense research and development. rsc.org

Overview of 4-Methyl-N-octylpyridinium Chloride within the Pyridinium Ionic Liquid Class

Within the broad family of pyridinium salts, this compound, also known as 1-octyl-4-methylpyridinium chloride, is a notable example of a pyridinium-based ionic liquid. acs.orgchemsrc.com Ionic liquids are a class of salts that are liquid at or near room temperature. They are often referred to as "green" solvents due to their negligible vapor pressure, which reduces air pollution compared to volatile organic solvents. escholarship.org

The structure of this compound consists of a pyridinium cation, where the nitrogen atom is bonded to an octyl group, and a methyl group is attached at the 4-position of the pyridine ring. This cation is paired with a chloride anion. The presence of the octyl chain and the methyl group on the pyridinium ring influences its physicochemical properties, such as its melting point, viscosity, and solubility. osti.govresearchgate.netacs.org

The synthesis of this compound can be achieved by reacting 4-methylpyridine (B42270) with 1-chlorooctane (B87089). acs.org This straightforward synthesis makes it an accessible compound for various research applications. As a member of the pyridinium ionic liquid class, it shares properties with other similar compounds, such as high chemical stability and a wide electrochemical window. chemscene.com These characteristics make it a candidate for applications in electrochemistry, such as in batteries and capacitors, as well as a solvent and catalyst in organic synthesis. chemscene.comalfa-chemistry.com

Research into pyridinium-based ionic liquids like this compound is ongoing, with studies exploring their potential in various fields. For instance, pyridinium ionic liquids have been investigated for their use in Diels-Alder reactions, Friedel-Crafts reactions, and Suzuki reactions. alfa-chemistry.com They have also shown promise in the synthesis of pharmaceutical agents. alfa-chemistry.com The specific properties of this compound, arising from its particular combination of an octyl chain and a methyl-substituted pyridinium core, continue to be a subject of scientific inquiry. osti.govresearchgate.netacs.org

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14H24ClN
Molecular Weight241.80 g/mol
Critical Micelle Concentration (CMC)175 mM

This table presents key physicochemical data for this compound, based on available research findings. acs.orgchemsrc.com

Synthesis of this compound

The synthesis of this compound is typically carried out through the quaternization of 4-methylpyridine.

ReactantsReaction ConditionsYield
4-methylpyridine and 1-chlorooctaneHeated at 353.15 K for 48 hours85.00%

This table outlines a reported synthetic route for this compound. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24ClN B122193 4-Methyl-N-octylpyridinium chloride CAS No. 141645-91-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-octylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEGBNCFWVDFAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600895
Record name 4-Methyl-1-octylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141645-91-2
Record name 4-Methyl-1-octylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering

Established Synthetic Pathways for 4-Methyl-N-octylpyridinium Chloride

The traditional and most direct routes to this compound involve a two-step conceptual process: the formation of the pyridinium (B92312) cation followed by ensuring the presence of the chloride anion.

The cornerstone of the synthesis is the quaternization reaction, a specific type of N-alkylation. This reaction involves the nucleophilic attack of the nitrogen atom in the 4-methylpyridine (B42270) ring on an alkyl halide, in this case, an octyl halide such as 1-chlorooctane (B87089) or 1-bromooctane (B94149). This process is a variation of the well-established Menschutkin reaction. nsf.gov

The reaction proceeds by mixing 4-methylpyridine with the chosen octyl halide. The lone pair of electrons on the pyridine (B92270) nitrogen atom attacks the electrophilic carbon of the octyl group that is bonded to the halogen, forming a new carbon-nitrogen bond. The halogen is displaced as a halide anion, which then becomes the counterion to the newly formed N-octyl-4-methylpyridinium cation. The use of alkyl bromides or iodides often leads to faster reaction rates compared to alkyl chlorides due to the better leaving group ability of bromide and iodide ions. If 1-chlorooctane is used, the desired product is formed directly. If other halides like 1-bromooctane are employed, the initial product is 4-Methyl-N-octylpyridinium bromide. nih.gov

Reaction conditions for quaternization can vary significantly, often involving elevated temperatures to increase the reaction rate, especially for less reactive alkyl chlorides. researchgate.net Solvents such as acetonitrile (B52724), dimethylformamide (DMF), or even solvent-free conditions can be employed. researchgate.netresearchgate.net

Table 1: Illustrative Conditions for Quaternization of Pyridine Derivatives
Pyridine DerivativeAlkylating AgentSolventTemperature (°C)TimeYieldReference
PyridineAlkyl bromideToluene (B28343)805 h- nih.gov
PyridineAlkyl bromideNone7072 h- nih.gov
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosidePyridineAcetonitrile7014 days78% nih.gov
Poly(4-vinylpyridine)1-BromohexaneDMF/DMSO80< 1 h (Microwave)>80% researchgate.net

When the initial synthesis results in a pyridinium salt with a counterion other than chloride (e.g., bromide, iodide, or tosylate), an anion exchange (or metathesis) step is required to obtain the target compound. google.com This is a common strategy in the synthesis of ionic liquids to tune their properties. mdpi.com

Two primary methods for anion exchange are:

Anion Exchange Resins: The pyridinium salt (e.g., 4-Methyl-N-octylpyridinium bromide) is passed through an anion exchange column loaded with chloride ions. The resin captures the original anion (bromide) and releases chloride ions into the solution, resulting in the desired this compound. nih.gov This method is effective for achieving high purity and removing halide impurities. nih.gov

Metathesis Reaction: This involves reacting the initial pyridinium salt with a simple inorganic chloride salt, such as sodium chloride or potassium chloride, in a suitable solvent. escholarship.org The selection of the solvent is crucial to facilitate the precipitation of the resulting inorganic salt (e.g., sodium bromide), which can then be removed by filtration, driving the equilibrium towards the desired product. Acetonitrile is a commonly used solvent for this purpose. escholarship.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids to reduce environmental impact. psu.edursc.orgiaph.in This involves developing methodologies that are safer, more energy-efficient, and generate less waste.

A significant green advancement in the synthesis of pyridinium salts is the use of solvent-free reaction conditions. acs.orgresearchgate.net The quaternization reaction between 4-methylpyridine (a liquid) and 1-chlorooctane (a liquid) can often be performed by simply heating the neat mixture of reactants. This approach eliminates the need for potentially toxic organic solvents, simplifying the work-up procedure and reducing waste.

Furthermore, alternative energy sources such as ultrasound and microwave irradiation have been investigated to accelerate reaction rates, often leading to shorter reaction times and increased product yields compared to conventional heating methods. researchgate.netnih.gov Ultrasound irradiation, for instance, has been successfully used in the synthesis of functionalized pyridinium derivatives. nih.gov These techniques represent a move towards more energy-efficient and sustainable chemical production. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The quaternization reaction is an addition reaction, which is inherently atom-economical.

The theoretical atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 4-methylpyridine and 1-chlorooctane:

4-Methylpyridine (C₆H₇N): 93.13 g/mol

1-Chlorooctane (C₈H₁₇Cl): 148.68 g/mol

this compound (C₁₄H₂₄ClN): 241.81 g/mol

Atom Economy (%) = (241.81 / (93.13 + 148.68)) x 100 = (241.81 / 241.81) x 100 = 100%

Table 2: Atom Economy Calculation for the Synthesis of this compound
Reactant/ProductChemical FormulaMolecular Weight (g/mol)Role
4-MethylpyridineC₆H₇N93.13Reactant
1-ChlorooctaneC₈H₁₇Cl148.68Reactant
This compoundC₁₄H₂₄ClN241.81Product
Calculated Atom Economy100%

This 100% theoretical atom economy signifies that, ideally, all atoms from the reactants are incorporated into the final product, with no by-products being formed. This makes the direct quaternization pathway a highly efficient and green synthetic route from a theoretical standpoint.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the practical yield and purity of this compound, several reaction parameters must be optimized. The goal is to achieve the highest possible conversion of reactants to product in the shortest amount of time while minimizing side reactions. nih.gov

Key parameters for optimization include:

Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. However, excessively high temperatures can lead to side reactions or decomposition of the product. The optimal temperature is a balance between reaction rate and product stability. nih.gov

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to achieve high conversion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can determine the optimal reaction time. nih.gov

Molar Ratio of Reactants: Using a slight excess of the more volatile or less expensive reactant can help drive the reaction to completion. The optimal molar ratio is typically determined experimentally to find the point of maximum yield without unnecessary excess of one reactant. nih.gov

Solvent: While solvent-free is a green option, the choice of solvent can influence reaction rates and aid in product purification. Polar aprotic solvents like acetonitrile or DMF are often effective for quaternization reactions. researchgate.net The solvent choice can also be critical for subsequent purification steps, such as recrystallization.

Systematic screening of these conditions, as demonstrated in studies on similar chemical transformations, is crucial for developing a robust and high-yielding synthetic process. nih.gov For example, a study optimizing a sulfonylation reaction found that varying the base, solvent, temperature, and concentration of reactants had a significant impact on the final yield, increasing it from 50% to 98%. nih.gov A similar approach can be applied to the synthesis of this compound to enhance its production efficiency.

Integration of this compound into Functionalized Materials

The functionalization of solid materials with this compound is primarily achieved through covalent bonding, ensuring the stability and reusability of the final composite material. This process often involves a multi-step synthesis that modifies the surface of the support to allow for the attachment of the pyridinium cation.

Zeolites, with their well-defined pore structures and high surface areas, are excellent candidates for supports. The grafting of pyridinium-based ionic liquids, such as 4-methylpyridinium chloride, onto zeolite surfaces has been demonstrated as an effective method for creating multifunctional materials. researchgate.net This approach typically involves the initial modification of the zeolite surface to introduce anchor points, followed by the attachment of the ionic liquid precursor.

A common synthetic route for grafting 4-methylpyridinium chloride onto a zeolite, such as Zeolite-Y, involves a three-step process:

Metal-Ion Exchange (Optional): The parent zeolite (e.g., NaY) can first undergo an ion-exchange process to introduce metal cations like Manganese (Mn²⁺) or Nickel (Ni²⁺) into the zeolite framework. researchgate.net This step can impart additional catalytic functionalities to the final material, creating, for example, a bifunctional catalyst with both acidic and basic sites. researchgate.net

Silanization: The zeolite is then treated with a silane (B1218182) coupling agent, a common choice being (3-chloropropyl)trimethoxysilane. This molecule acts as a linker, with the trimethoxysilyl group reacting with the hydroxyl groups on the zeolite surface to form stable covalent bonds. This leaves the chloropropyl group available for further reaction.

Quaternization: In the final step, the chloropropyl-functionalized zeolite is reacted with 4-methylpyridine. The nitrogen atom of the pyridine ring displaces the chloride ion on the propyl chain, forming the 4-methylpyridinium cation which is now covalently tethered to the zeolite support. researchgate.net A similar process can be envisioned for this compound, where the corresponding N-octyl derivative would be used or formed in situ.

The resulting material is a functionalized zeolite with pyridinium salt moieties covalently bound to its surface. The successful grafting is typically confirmed through a suite of analytical techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Diffraction (XRD), and Brunauer–Emmett–Teller (BET) analysis for surface area and porosity determination. researchgate.net

Detailed Research Findings

The following tables present representative data that would be expected from the synthesis and characterization of 4-methylpyridinium chloride grafted onto Zeolite-Y, based on the methodologies described in the literature.

Table 1: Representative Synthesis Parameters for Grafting 4-Methylpyridinium Chloride on Zeolite-Y

StepReagentsSolventTemperature (°C)Time (h)
1. Mn²⁺ Ion ExchangeZeolite-NaY, Manganese (II) ChlorideDeionized Water8024
2. SilanizationMn@Zeolite-Y, (3-chloropropyl)trimethoxysilaneToluene11024
3. QuaternizationChloropropyl-functionalized Mn@Zeolite-Y, 4-methylpyridineToluene11024

Table 2: Representative Physicochemical Properties of Zeolite-Y Before and After Grafting

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (Å)
Zeolite-NaY (Parent)7500.3524
4-Methylpyridinium Chloride-grafted Zeolite-Y4500.2522

Note: The decrease in surface area, pore volume, and pore diameter is indicative of the successful grafting of the ionic liquid within the zeolite pores.

Advanced Characterization Techniques and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including ionic liquids like 4-Methyl-N-octylpyridinium chloride.

Elucidation of Molecular Structure via ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the confirmation of the this compound structure. By analyzing the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values, the precise arrangement of protons can be determined.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Pyridinium (B92312) ring protons (ortho to N)~9.1Doublet2H
Pyridinium ring protons (meta to N)~8.2Doublet2H
N-CH₂- (protons of the methylene (B1212753) group attached to the nitrogen)~4.6Triplet2H
Pyridinium ring methyl protons (-CH₃)~2.5Singlet3H
-(CH₂)₆- (methylene protons of the octyl chain)~1.2-2.0Multiplet12H
Terminal -CH₃ (methyl protons of the octyl chain)~0.8Triplet3H

This table is predictive and based on data for analogous compounds. nih.gov

The downfield chemical shifts of the pyridinium ring protons are due to the deshielding effect of the positively charged nitrogen atom. The methyl group on the ring would appear as a singlet, while the various methylene groups of the octyl chain would show characteristic multiplets and integrations corresponding to their positions.

Mechanistic Insights through NMR Studies (e.g., degradation pathways)

NMR spectroscopy can be employed to monitor the degradation of pyridinium salts over time, providing insights into the mechanisms of decomposition. For instance, studies on other pyridinium salts have shown that they can undergo degradation, and NMR is a powerful technique to follow these processes. psu.eduresearchgate.net By taking NMR spectra at different time intervals under specific stress conditions (e.g., elevated temperature), the appearance of new signals corresponding to degradation products can be observed. psu.edu For example, the cleavage of the N-alkyl chain or modifications to the pyridinium ring would result in new sets of proton and carbon signals, allowing for the identification of the degradation products and the elucidation of the degradation pathway. While specific studies on this compound are not detailed in the provided results, the general methodology is well-established for related compounds. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it invaluable for confirming the identity and purity of compounds, as well as for identifying unknown substances like degradation products.

High-Resolution Mass Spectrometry for Purity and Identity Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and thus confirm its identity and purity. For this compound, HRMS would be used to detect the intact cation, [C₁₄H₂₆N]⁺. The experimentally measured mass would be compared to the calculated exact mass to confirm the compound's identity with a high degree of confidence. The presence of impurities would be indicated by other signals in the mass spectrum. The electrospray ionization (ESI) technique is commonly used for the analysis of ionic liquids like this compound. asianpubs.orgnih.govresearchgate.net

Calculated Exact Mass for the 4-Methyl-N-octylpyridinium cation:

IonFormulaCalculated Exact Mass
[C₁₄H₂₆N]⁺C₁₄H₂₆N208.2065

The presence of a signal corresponding to this exact mass in the HRMS spectrum would confirm the identity of the cation. Purity can be assessed by the absence of other significant ions. sci-hub.se

Tandem Mass Spectrometry (MS/MS) for Identification of Degradation Products

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of unknown compounds, such as degradation products. In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of a potential degradation product) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the precursor ion.

While no specific MS/MS studies on the degradation products of this compound were found, the general approach would involve subjecting the compound to stress conditions and then analyzing the resulting mixture by LC-MS/MS. The fragmentation of the pyridinium cation itself often involves the loss of the alkyl chain. asianpubs.org By analyzing the fragmentation patterns of any new peaks that appear in the chromatogram, the structures of the degradation products could be proposed.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared and Raman spectra of pyridinium salts exhibit characteristic bands that can be used for identification. nih.govrsc.orgcapes.gov.br For this compound, the IR spectrum would be expected to show characteristic absorptions for the C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, as well as vibrations associated with the C=C and C=N bonds within the pyridinium ring. nih.gov

Expected Vibrational Bands for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-2960
C=C and C=N stretching (ring)1450-1650
C-H bending (aliphatic and aromatic)1300-1470

This table is predictive and based on general values for similar functional groups and data for related compounds. nih.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. Together, these vibrational spectroscopy techniques offer a comprehensive fingerprint for the identification and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is particularly useful for analyzing compounds containing chromophores, such as the aromatic pyridinium ring in this compound.

As an amphiphilic molecule with a polar pyridinium head group and a nonpolar octyl tail, this compound is expected to form aggregates (micelles) in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). UV-Vis spectroscopy can be employed to determine the CMC and study this aggregation behavior.

The methodology often involves monitoring the absorbance of the pyridinium chromophore at a fixed wavelength as the concentration of the compound is systematically increased. Below the CMC, the molecules exist as monomers, and the absorbance typically follows the Beer-Lambert Law. At the CMC, the formation of micelles causes a change in the local microenvironment of the chromophore, leading to a distinct change in the slope of the absorbance versus concentration plot. This inflection point is identified as the CMC. Additionally, the formation of H-type or J-type aggregates can sometimes be identified by shifts in the absorption maximum (hypsochromic or bathochromic shifts, respectively) or the appearance of new absorption bands. isuct.rursc.org

UV-Vis spectroscopy is a valuable tool for studying the formation and stoichiometry of host-guest inclusion complexes, for instance, between this compound (the guest) and a host molecule like a cyclodextrin (B1172386). uc.pt The aromatic pyridinium ring of the guest molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin host.

This encapsulation event alters the chemical environment of the pyridinium chromophore, which often results in a measurable change in its UV-Vis absorption spectrum. By preparing a series of solutions with a fixed concentration of the guest molecule and increasing concentrations of the host molecule, a binding isotherm can be generated. Analysis of the changes in absorbance allows for the determination of the binding or stability constant (Kₐ) of the complex, which quantifies the strength of the host-guest interaction. nih.gov Furthermore, methods like Job's plot, which involves varying the mole fractions of both host and guest while keeping the total molar concentration constant, can be used to determine the stoichiometry of the complex (e.g., 1:1 or 1:2).

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal lattice, one can deduce the arrangement of atoms.

For 1-Hydroxy-4-methylpyridinium chloride, the analysis showed that the compound crystallizes in the monoclinic space group P2₁/c, with two cations and two chloride anions in the asymmetric unit. nih.govresearchgate.net Such data is crucial for understanding structure-property relationships.

Table 2: Illustrative Crystallographic Data for the Related Compound 1-Hydroxy-4-methylpyridinium chloride

Parameter Value
Chemical Formula C₆H₈NO⁺·Cl⁻
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0083 (9)
b (Å) 11.2319 (8)
c (Å) 11.1092 (8)
α (°) 90
β (°) 94.138 (3)
γ (°) 90
Volume (ų) 1491.5 (2)
Z (Formula units/cell) 8

Source: Data for 1-Hydroxy-4-methylpyridinium chloride. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to characterize the crystalline nature of a bulk material. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase. mdpi.com

PXRD is used to:

Identify the crystalline phase: The obtained diffraction pattern can be compared against databases to identify the compound.

Assess material purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms its purity.

Distinguish between polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns.

Determine unit cell parameters: Although less precise than SCXRD, PXRD patterns can be used to determine the unit cell parameters of a crystalline solid. mdpi.com

For this compound, PXRD would be an essential tool for quality control in its synthesis, confirming the identity and purity of the crystalline product.

Chromatographic and Electrophoretic Separations

Chromatographic techniques are essential for the separation, identification, and purity assessment of ionic compounds like this compound. The following sections detail the application of various chromatographic methods for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized quaternary pyridinium salts and for monitoring the progress of the synthesis reaction. nih.govsemanticscholar.org For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water. nih.gov

The separation mechanism relies on the hydrophobic interactions between the N-octyl chain of the cation and the nonpolar stationary phase. As the percentage of the organic solvent (acetonitrile) in the mobile phase increases, the compound's retention time decreases. The positively charged pyridinium head group gives the molecule a high degree of polarity, which means it does not retain as strongly as a neutral compound with a similar alkyl chain length. A study on a homologous series of N-alkylpyridinium bromides demonstrated that the retention time increases with the length of the alkyl chain. researchgate.net The N-octylpyridinium salt (C8) was found to have the shortest retention time in the C8-C20 series. nih.govsemanticscholar.org

Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Impurities, such as unreacted pyridine (B92270) or 1-chlorooctane (B87089), would elute at different retention times, allowing for their detection and quantification. researchgate.net

Table 1: Illustrative HPLC Purity Analysis of a this compound Synthesis Sample

Peak IDRetention Time (min)Peak Area (%)Identification
12.11.5Pyridine (starting material)
23.9897.8This compound
38.50.7Unidentified by-product

Ion Chromatography (IC) for Cation/Anion Analysis

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. It is an ideal method for determining the precise concentration of both the 4-Methyl-N-octylpyridinium cation and the chloride anion in a sample.

For cation analysis, a cation-exchange column is used. The stationary phase contains negatively charged functional groups (e.g., sulfonic acid groups) that retain the positively charged 4-Methyl-N-octylpyridinium cation. nih.gov The mobile phase, or eluent, is an acidic aqueous solution containing competing cations (like H⁺) that displace the analyte from the column, allowing it to elute and be detected, typically by a conductivity detector. However, large organic cations can sometimes bind strongly or irreversibly to traditional ion-exchange resins, leading to poor peak shape or low recovery. thermofisher.com Therefore, method development often involves optimizing the eluent composition (e.g., by adding an organic solvent like acetonitrile) and temperature to achieve efficient separation. nih.govresearchgate.net A validated IC method for other pyridinium ionic liquids has been successfully developed, demonstrating the technique's applicability. researchgate.net

For anion analysis, the system is reversed. An anion-exchange column with positively charged functional groups is used to separate the chloride anion from any other anionic impurities. Suppressed conductivity detection is typically employed to enhance sensitivity by removing the background conductivity of the eluent. amazonaws.com This allows for the accurate quantification of trace halide impurities in the ionic liquid sample. amazonaws.com

Ion-Pair Chromatography (IPC) Method Development

Ion-Pair Chromatography (IPC) is a versatile variation of RP-HPLC that is particularly well-suited for separating ionic compounds like this compound. thermofisher.com This technique avoids the potential for strong, irreversible binding that can occur in ion-exchange chromatography. thermofisher.com In IPC, an "ion-pairing agent" is added to the mobile phase. phenomenex.blog

For the analysis of the 4-Methyl-N-octylpyridinium cation, an anionic ion-pairing reagent, such as an alkylsulfonate (e.g., sodium 1-octanesulfonate), is used. phenomenex.blog The separation mechanism is generally described by two models:

Ion-Pair Model : The anionic reagent and the cationic analyte form a neutral, hydrophobic ion-pair in the mobile phase. This neutral complex is then retained on the nonpolar C18 or C8 stationary phase via hydrophobic interactions. thermofisher.com

Dynamic Ion-Exchange Model : The hydrophobic tails of the anionic ion-pairing reagent adsorb onto the surface of the stationary phase, creating a dynamic, negatively charged surface. The 4-Methyl-N-octylpyridinium cation is then retained by interacting with this dynamically formed ion-exchange surface. thermofisher.com

Method development involves optimizing several parameters, including the choice and concentration of the ion-pairing agent, the pH of the mobile phase, and the concentration of the organic modifier (e.g., acetonitrile). nih.gov Increasing the concentration of the ion-pairing agent generally increases the retention time of the analyte.

Table 2: Example of Ion-Pair Chromatography Method Development: Effect of Ion-Pair Reagent Concentration on Retention Time

Sodium 1-Octanesulfonate Conc. (mM)Retention Time (min) of 4-Methyl-N-octylpyridinium cation
13.5
58.2
1012.6

Paper Chromatography for Polarity Assessment

Paper chromatography is a simple, rapid, and cost-effective technique used for the qualitative assessment of a compound's polarity. The stationary phase is a strip of filter paper (cellulose), which is polar due to adsorbed water molecules. The mobile phase, a less polar organic solvent or solvent mixture, moves up the paper by capillary action. studymind.co.uk

A spot of the dissolved this compound is applied to the baseline of the paper. As the solvent front moves up the paper, it carries the compound with it. The distance the compound travels depends on the balance between its solubility in the mobile phase and its affinity for the polar stationary phase. Because this compound is an ionic salt, it is highly polar. Therefore, it will have a strong affinity for the stationary phase and will not travel very far up the paper with a nonpolar mobile phase, resulting in a low Retention Factor (Rf) value. savemyexams.com

The Rf value is calculated as the ratio of the distance traveled by the substance to the distance traveled by the solvent front. savemyexams.com This value can be compared to known standards to confirm identity or assess polarity relative to other compounds. While less common for quantitative analysis, the related technique of Thin-Layer Chromatography (TLC) has been used to monitor the synthesis of N-alkylpyridinium salts. researchgate.net

Electron Microscopy for Morphological Characterization

Electron microscopy techniques are not used to elucidate the chemical structure of a molecule but are powerful tools for characterizing the morphology, aggregation, and nanoscale organization of materials.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structures

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of materials at the atomic and molecular scale. While it cannot resolve the individual atoms within the this compound molecule, it is invaluable for studying the nanoscale structures that ionic liquids can form. acs.org

Due to their negligible vapor pressure, ionic liquids can be observed directly under the high vacuum conditions of an electron microscope. elsevierpure.com Research has shown that ionic liquids are not perfectly uniform liquids but can possess inherent micro-heterogeneity, forming cluster-like structures in the liquid phase. acs.org HRTEM can be used to visualize these nanoscale domains and study how their size and mobility change with temperature or upon interaction with other materials. acs.org

Furthermore, if this compound were used as a solvent or stabilizer for the synthesis of nanoparticles or as a component in a composite material, HRTEM would be essential for characterizing the resulting morphology. cambridge.orgacs.org It could reveal the size, shape, and crystallinity of the nanoparticles and visualize how the ionic liquid is dispersed on a surface or within a matrix. acs.orgmdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are crucial in determining the stability and decomposition profile of ionic liquids. These methods measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) is a key technique to understand its thermal decomposition behavior.

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique provides valuable information about the thermal stability and decomposition characteristics of materials. In the context of pyridinium-based ionic liquids like this compound, TGA is instrumental in determining the onset temperature of decomposition, which is a critical parameter for their application in various thermal processes.

The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. For pyridinium-based ionic liquids, the decomposition temperature is heavily dependent on the coordinating ability of the anion, with lower thermal stability observed for those with strongly coordinating anions such as halides. researchgate.net The primary decomposition mechanism for quaternary ammonium (B1175870) salts, including pyridinium-based ionic liquids, is often the reverse Menshutkin reaction, which involves a dealkylation process resulting in neutral compounds. researchgate.net

While specific TGA data for this compound is not extensively available in the public domain, the thermal behavior can be inferred from studies on structurally similar compounds. Research on a series of 1-alkylpyridinium bromotrichloroferrates, which also possess a pyridinium cation and a halide-containing anion, provides insight into the effect of the alkyl chain length on thermal stability. researchgate.net

Detailed research findings from related compounds indicate that the length of the alkyl chain can have a nuanced effect on the thermal stability of pyridinium ionic liquids. In some cases, a longer alkyl chain leads to a slight decrease in thermal stability. acs.org This can be attributed to a combination of factors, including weaker intramolecular electrostatic interactions and increased stability of the resulting carbocation and carbon radicals formed during decomposition. acs.org However, for other related series of pyridinium salts, the onset of decomposition does not show a simple linear relationship with the alkyl chain length. researchgate.net

A study on 1-alkylpyridinium bromotrichloroferrates revealed the decomposition temperatures for a range of alkyl chain lengths, as detailed in the table below. researchgate.net While the anion is different from the chloride in this compound, the data illustrates the general trend of thermal stability in this class of compounds. The decomposition of these compounds was observed to occur gradually over a broad temperature range. researchgate.net

Table 1: Thermal Decomposition Data for 1-Alkylpyridinium Bromotrichloroferrates

Alkyl Group (R) Onset of Decomposition (°C)
Ethyl (C2H5) 287
Butyl (C4H9) 267
Hexyl (C6H13) 233
Octyl (C8H17) 243
Decyl (C10H21) 240
Dodecyl (C12H25) 235

The data suggests that for this particular series, the thermal stability decreases from the ethyl to the hexyl substituent, after which it shows minor fluctuations with increasing chain length. researchgate.net Based on these findings, it can be anticipated that this compound would exhibit a decomposition profile within a similar temperature range, likely commencing in the low to mid-200s °C. The presence of the methyl group on the pyridinium ring is not expected to drastically alter the decomposition temperature compared to the unsubstituted N-octylpyridinium analogue. The primary decomposition pathway is expected to involve the cleavage of the N-octyl bond.

Applications in Green Chemistry and Sustainable Processes

4-Methyl-N-octylpyridinium Chloride as a Medium in Chemical Reactions

The utility of ionic liquids as reaction media is a cornerstone of their application in green chemistry. This compound, with its distinct cationic and anionic components, can provide a unique chemical environment that influences reaction rates and pathways.

This compound can serve as a solvent for a wide array of organic reactions. Its polar nature, arising from the charged pyridinium (B92312) cation and chloride anion, allows it to dissolve various reactants, including polar and nonpolar organic compounds as well as inorganic catalysts. The negligible vapor pressure of this ionic liquid is a significant advantage over traditional volatile organic compounds (VOCs), as it mitigates air pollution and reduces health and safety hazards associated with solvent evaporation. youtube.comyoutube.com

The effectiveness of pyridinium-based ionic liquids as solvents has been demonstrated in various synthetic transformations. For instance, pyridinium salts have been employed as the reaction medium for the synthesis of complex organic molecules, where they can enhance reaction rates and improve product yields. acs.orgnih.gov The interactions between the ionic liquid and the reactants can stabilize transition states or intermediates, thereby facilitating the desired chemical conversion. While direct studies on this compound are limited, its structural similarity to other N-alkylpyridinium salts suggests its potential as a versatile solvent in organic synthesis.

A key advantage of ionic liquids is the ability to fine-tune their physicochemical properties by modifying their structure. youtube.comyoutube.comresearchgate.net For this compound, several structural aspects can be altered to tailor its solvent characteristics for specific applications.

The length of the alkyl chain on the pyridinium ring significantly influences properties such as melting point, viscosity, and miscibility with other solvents. escholarship.orgdigitallibrary.co.in Increasing the length of the alkyl chain, like the octyl group in this compound, generally leads to a lower melting point and increased hydrophobicity compared to shorter chain analogues. This modification can be crucial for creating biphasic systems that facilitate product separation and catalyst recycling.

Furthermore, the anion associated with the pyridinium cation plays a critical role in determining the ionic liquid's properties. While this article focuses on the chloride salt, exchanging the chloride anion for others like tetrafluoroborate (B81430) ([BF4]⁻) or hexafluorophosphate (B91526) ([PF6]⁻) can dramatically alter the ionic liquid's coordinating ability, acidity, and miscibility with water. nih.gov This "designer" aspect of ionic liquids allows for the creation of a solvent environment optimized for a particular chemical reaction.

Table 1: Influence of Structural Modifications on Pyridinium Ionic Liquid Properties

Structural ModificationEffect on PropertyImplication for Application
Cation: Alkyl Chain Length Increasing the alkyl chain length generally decreases the melting point and increases hydrophobicity. escholarship.orgdigitallibrary.co.inFacilitates use as a liquid at room temperature and enables biphasic catalysis for easier product separation.
Cation: Substitution on Pyridine (B92270) Ring The position and nature of substituents on the pyridine ring can affect the cation's steric hindrance and electronic properties.Can influence the solubility of specific reactants and catalysts.
Anion The choice of anion significantly impacts viscosity, melting point, and coordinating ability. nih.govAllows for the creation of task-specific ionic liquids, for example, with enhanced catalytic activity or specific solubility characteristics.

Catalytic Applications of this compound and its Derivatives

Beyond their role as benign solvents, pyridinium-based ionic liquids like this compound can also function as catalysts, participating directly in chemical transformations. Their catalytic activity can be harnessed in both homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Pyridinium-based ionic liquids can act as catalysts in several ways. They can act as phase-transfer catalysts, facilitating the reaction between reactants in different phases. The ionic nature of this compound allows it to solubilize ionic species in organic phases, thereby accelerating the reaction.

Moreover, the pyridinium cation itself can exhibit catalytic activity. For example, substituted pyridinium salts have been shown to be effective catalysts for reactions such as the Mannich reaction, leading to the formation of β-amino carbonyl compounds. acs.org The catalytic efficiency can be optimized by tuning the substituents on the pyridinium ring and the nature of the counter-anion. acs.org While specific studies on this compound are not abundant, the general catalytic potential of pyridinium salts is well-documented. acs.orgresearchgate.net

To further enhance catalyst recyclability and simplify product purification, ionic liquids can be immobilized on solid supports. This approach, known as supported ionic liquid catalysis (SILC), combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation).

Pyridinium-based ionic liquids can be physically adsorbed or chemically grafted onto various support materials, such as silica, alumina, or polymers. While specific examples of supported this compound are not widely reported, the general methodology has been successfully applied to other ionic liquids. This immobilization prevents the catalyst from leaching into the product stream and allows for its reuse over multiple reaction cycles, contributing to a more sustainable process.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly atom-economical and align well with the principles of green chemistry. Ionic liquids can play a crucial role in MCRs, acting as both the solvent and the catalyst.

Table 2: Catalytic Applications of Pyridinium-Based Ionic Liquids

Catalytic SystemRole of Pyridinium Ionic LiquidExample Reaction TypeReference
Homogeneous Catalysis Catalyst and SolventMannich reaction for β-amino carbonyl compounds acs.org
Heterogeneous Catalysis Immobilized catalyst on a solid supportGeneral concept of Supported Ionic Liquid CatalysisN/A
Multi-Component Reactions Lewis acid/base catalyst and solventOne-pot synthesis of 2,3-disubstituted quinolines nih.gov

Performance in Specific Organic Transformations (e.g., pyrazolophthalazine-diones synthesis)

While direct studies on the use of this compound for the synthesis of pyrazolophthalazine-diones are not extensively documented, the catalytic activity of similar supported 4-methylpyridinium chloride ionic liquids has been demonstrated in other multicomponent organic reactions. For instance, a study on the synthesis of 4-arylidene-2-phenyl-5(4H) oxazolones utilized a nanocatalyst composed of 4-methylpyridinium chloride grafted onto a nanoporous Ni/zeolite-Y support. researchgate.net This multifunctional catalyst, featuring both the basic ionic liquid and Lewis acidic Ni²⁺ sites, proved highly effective in the Erlenmeyer synthesis of azlactones. researchgate.net The reaction, a multi-component condensation of benzoyl chloride, glycine, arylaldehydes, and acetic anhydride, proceeded under mild conditions with high yields and short reaction times. researchgate.net

The presence of the 4-methylpyridinium chloride moiety on the solid support was a key factor in the catalyst's performance, highlighting its role in facilitating complex organic transformations. researchgate.net The catalyst was also magnetically separable and could be recycled for five consecutive cycles without a significant loss of activity, demonstrating a key advantage of using supported ionic liquids in sustainable chemical synthesis. researchgate.net Although this example does not pertain to pyrazolophthalazine-dione synthesis specifically, it underscores the potential of this compound as a catalyst in various organic syntheses.

Table 1: Catalytic Performance of Supported 4-Methylpyridinium Chloride in Oxazolone Synthesis This table is based on data for a Ni@zeolite-Fe3O4 supported 4-methylpyridinium ionic liquid catalyst in the synthesis of 4-aryl oxazolones.

ReactantProductCatalyst LoadingReaction TimeYield (%)
Benzaldehyde4-Benzylidene-2-phenyl-5(4H)-oxazolone0.02 g10 min96
4-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone0.02 g12 min94
4-Nitrobenzaldehyde4-(4-Nitrobenzylidene)-2-phenyl-5(4H)-oxazolone15 min15 min92
4-Methylbenzaldehyde4-(4-Methylbenzylidene)-2-phenyl-5(4H)-oxazolone0.02 g10 min95

Supported Ionic Liquid Phase (SILP) Catalysis in Continuous Flow Systems

The application of pyridinium-based ionic liquids in Supported Ionic Liquid Phase (SILP) catalysis for continuous flow systems has shown promise. In a study on enantioselective hydrogenation, a SILP catalyst was developed using 4-methyl-1-n-butylpyridinium bistrifluorosulfonamide ([4-MBP][NTf₂]), a compound closely related to this compound, in conjunction with supercritical CO₂. mdpi.com This system, which involved a ruthenium catalyst dissolved in the ionic liquid and deposited on silica, was used for the hydrogenation of dimethylitaconate to dimethyl-2-methylsuccinate in a flow reactor. mdpi.com The SILP catalyst demonstrated high productivity and enantioselectivity, showcasing the potential of pyridinium-based ionic liquids in continuous manufacturing processes. mdpi.com The use of a supported ionic liquid phase allows for the advantages of homogeneous catalysis, such as high activity and selectivity, to be combined with the ease of separation and catalyst recycling characteristic of heterogeneous catalysis. ajchem-a.comrsc.org

Extraction and Separation Technologies

Pyridinium-based ionic liquids have been extensively studied for the liquid-liquid extraction of aromatic compounds from aliphatic hydrocarbons, a crucial process in the petrochemical industry. acs.orgacs.orgacs.orgresearchgate.net The presence of a methyl group on the pyridinium ring, as in this compound, has been shown to significantly enhance the aromatic extraction ability of these ionic liquids. acs.org Studies involving similar compounds, such as 1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([4empy][Tf₂N]), have demonstrated their effectiveness in extracting toluene (B28343) from various alkanes like n-hexane, n-octane, and n-nonane. acs.orgresearchgate.net

In one study, binary mixtures of [4empy][Tf₂N] and another ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([emim][DCA]), were investigated for the extraction of toluene. acs.orgresearchgate.net The results showed that a specific composition of this mixed solvent exhibited higher extractive properties than the industrially used solvent, sulfolane (B150427). acs.orgresearchgate.net This indicates that pyridinium-based ionic liquids with a 4-methyl substituent are strong candidates for improving the efficiency of aromatic-aliphatic separations.

The selectivity and extractive capacity are key parameters in evaluating the performance of a solvent in liquid-liquid extraction. For pyridinium-based ionic liquids, these properties are influenced by the structure of the cation and the nature of the anion. Research has shown that N-alkylpyridinium-based ionic liquids with a thiocyanate (B1210189) (SCN) anion exhibit high selectivity for aromatic compounds. acs.org Furthermore, the position of the methyl group on the pyridinium ring plays a crucial role, with the 3- or 4-position greatly enhancing the aromatic extraction capability. acs.org

In the context of separating toluene from n-heptane, a mixture of N-butylpyridinium tetrafluoroborate ([bpy][BF₄]) and 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([4bmpy][Tf₂N]) was found to improve both the extraction capacity for toluene and the selectivity compared to sulfolane at a specific molar composition. researchgate.net The toluene distribution ratios and toluene/n-alkane selectivities using mixtures containing 1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide were found to be intermediate between those of the pure ionic liquids, allowing for the fine-tuning of the extraction process. acs.org

Table 2: Toluene Distribution Ratios and Selectivities for Toluene/n-Heptane Separation This table is based on data for binary mixtures of 1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([4empy][Tf₂N]) and 1-ethyl-3-methylimidazolium dicyanamide ([emim][DCA]) at 313.2 K.

Mole Fraction of [4empy][Tf₂N]Toluene Distribution Ratio (D₂)Toluene/n-Heptane Selectivity (α₂,₁)
0.0 (Pure [emim][DCA])0.3525.5
0.30.5518.0
0.50.7014.5
1.0 (Pure [4empy][Tf₂N])1.159.0

Electrochemical Applications

Pyridinium-based ionic liquids are considered promising candidates for electrolytes in advanced energy storage systems, such as lithium-ion batteries, due to their inherent properties like high electrochemical stability, wide electrochemical windows, and low volatility. alfa-chemistry.commdpi.com These characteristics are particularly advantageous for developing high-voltage and high-temperature battery applications. mdpi.com

While specific data for this compound in battery electrolytes is limited, research on various pyridinium-based ionic liquids demonstrates their potential. alfa-chemistry.commdpi.comrsc.orgresearchgate.net For instance, electrolytes formulated with pyridinium-based salts have shown good ionic conductivity and electrochemical stability windows suitable for medium-voltage lithium-ion and sodium-ion batteries. rsc.org The ability to function as an electrolyte solution in dye-sensitized solar cells has also been highlighted, with pyridinium salt ionic liquids offering good contact with electrodes and contributing to high photoelectric conversion efficiency and long-term stability. alfa-chemistry.com The versatility of pyridinium-based ionic liquids extends to their use as additives in perovskite solar cells, where they can contribute to the formation of more stable perovskite films. alfa-chemistry.com

Studies on Chloride Oxidation Mechanisms in Pyridinium Molten Salts

The behavior of chloride ions in molten salt systems, particularly those involving pyridinium cations, is a critical area of research for applications in high-temperature electrochemical processes such as electrowinning and pyroprocessing. While specific studies focusing exclusively on this compound are limited, research on analogous molten chloride systems provides valuable insights into the potential oxidation mechanisms.

The primary challenge in molten chloride salt systems is the management of oxide impurities. nih.govnrel.gov The presence of water can lead to the formation of metal hydroxides and oxides, such as MgOHCl and MgO in magnesium chloride-containing melts. nih.govnrel.gov These impurities can significantly impact the corrosive nature of the salt and interfere with the desired electrochemical reactions. nih.govnrel.gov Purification of these molten salts is therefore crucial. One method involves carbochlorination, using reagents like carbon tetrachloride (CCl₄) at elevated temperatures (e.g., 750 °C) to convert oxide impurities into chlorides. nih.gov The decomposition of CCl₄ can also generate CO and CO₂, further aiding in the deoxygenation of the salt. nih.gov

Electrocatalytic Degradation of Ionic Liquids

The stability and potential for degradation of ionic liquids are critical considerations for their long-term use in sustainable processes. Electrocatalytic methods offer a potential pathway for the controlled degradation of these compounds, which can be important for waste treatment and recycling.

Research into the electrocatalytic behavior of pyridinium-based ionic liquids has provided insights into their degradation pathways. A study on the photocatalytic transformation of various pyridinium ionic liquids, including the structurally similar 1-butyl-4-methylpyridinium tetrafluoroborate, revealed that the degradation process is significantly influenced by the structure of the ionic liquid and the nature of the anion. unito.it The primary degradation pathway was found to be an attack on the alkyl chain, leading to mineralization. unito.it In these studies, nitrogen was primarily released as ammonium (B1175870) ions. unito.it

Furthermore, research on the electrooxidation of sulfite (B76179) using a carbon paste electrode modified with N-octyl-pyridinium hexafluorophosphate derivatives, including 4-methyl-N-octylpyridinium hexafluorophosphate, demonstrated the catalytic capability of the pyridinium cation. researchgate.net While the focus of this study was on sulfite oxidation, it highlights the electrochemical activity of the 4-methyl-N-octylpyridinium cation. The study found that the modified electrode catalyzed the oxidation of sulfite, indicating that the ionic liquid plays an active role in the electrochemical process. researchgate.net

The electrochemical oxidation of a related compound, methylthiomethyleneisoquinolinium chloride, showed that the oxidative transformation occurred at the heterocyclic pyridine ring of the isoquinoline (B145761) derivative. researchgate.net This suggests that for pyridinium-based cations, the aromatic ring can also be a site for electrochemical degradation, in addition to the alkyl chains.

Interactive Data Table: Comparison of Related Pyridinium Ionic Liquids in Degradation Studies

CompoundAnionDegradation MethodKey FindingsReference
1-Butyl-4-methylpyridiniumTetrafluoroboratePhotocatalysisAttack on the alkyl chain, mineralization, nitrogen released as ammonium. unito.it
4-Methyl-N-octylpyridiniumHexafluorophosphateElectrooxidation (of sulfite)Catalytic activity in sulfite oxidation. researchgate.net
MethylthiomethyleneisoquinoliniumChlorideElectrochemical OxidationOxidative transformation at the heterocyclic pyridine ring. researchgate.net

Surface Activity and Aggregation Phenomena

Micellization Behavior in Aqueous Solutions

In aqueous solutions, once the concentration of 4-Methyl-N-octylpyridinium chloride reaches a specific threshold, its molecules self-assemble into spherical structures known as micelles. This process, termed micellization, occurs at the Critical Micelle Concentration (CMC). wikipedia.org For this compound, the CMC has been determined to be significantly high, indicating that a larger concentration of the surfactant is required to initiate micelle formation compared to some other SAILs. nih.gov

A study comparing 1-Octyl-4-methylpyridinium chloride ([C8γPic]Cl) with its counterpart containing a dodecyl sulfate (B86663) anion ([C8γPic]DS) found the CMC of the chloride version to be approximately 100 times higher. nih.gov This highlights the profound influence of the counterion on the aggregation behavior.

Interactive Table 1: Comparison of Critical Micelle Concentration (CMC) Values

Compound CMC (mM) Notes
1-Octyl-4-methylpyridinium chloride ([C8γPic]Cl) ~270 Value is approximately 100-fold higher than its dodecyl sulfate counterpart. nih.gov
1-Octyl-4-methylpyridinium dodecyl sulfate ([C8γPic]DS) 2.7 Demonstrates significantly easier micelle formation. nih.gov

Factors Influencing Micelle Formation

The formation of micelles by ionic surfactants like this compound is a delicate balance of forces, significantly influenced by external factors such as the type of counterion and the temperature.

Counterion Effects: The counterion plays a crucial role in micellization by modulating the electrostatic repulsion between the positively charged pyridinium (B92312) headgroups at the micelle surface. For halide surfactants, the degree of counterion binding is inversely related to the hydration Gibbs energy of the ion. researchgate.net Chloride (Cl⁻), being a smaller and more heavily hydrated ion compared to bromide (Br⁻) or iodide (I⁻), is less effective at neutralizing the charge on the micellar surface. researchgate.net This results in greater electrostatic repulsion between the headgroups, which hinders micelle formation and leads to a higher CMC. researchgate.netcore.ac.uk Studies on similar alkylpyridinium halides confirm that as the counterion is varied from iodide to bromide to chloride, the CMC increases. core.ac.ukacs.org

Temperature: Temperature typically exhibits a complex, non-linear effect on the CMC of ionic surfactants. For many pyridinium surfactants, the CMC value passes through a minimum as the temperature increases. issstindian.org Initially, a rise in temperature often favors micellization by increasing the hydrophobic effect, thus lowering the CMC. However, at higher temperatures, the increased kinetic energy and disruption of structured water around the hydrophobic chains can make micelle formation less favorable, causing the CMC to increase again. nih.govmdpi.com For the related compound 1-octyl-4-methylpyridinium dodecyl sulfate, the CMC values were observed to increase slightly with a rise in temperature. nih.gov

Influence of Alkyl Chain Length and Methyl Group Position on Aggregation Characteristics

The specific molecular architecture of a surfactant is a primary determinant of its aggregation behavior.

Alkyl Chain Length: There is a well-established principle that for a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain enhances the driving force for micellization. nih.govappliedmineralogy.com This leads to a lower CMC because the greater hydrophobicity of the longer chain makes its exclusion from the aqueous environment more energetically favorable. Therefore, an N-dodecylpyridinium chloride would be expected to have a significantly lower CMC than this compound. nih.gov

Methyl Group Position: The position of the methyl group on the pyridinium ring also subtly influences the compound's properties. Studies comparing 1-octyl-2-methylpyridinium and 1-octyl-4-methylpyridinium cations (with various non-chloride anions) have been conducted. osti.govresearchgate.net While direct comparisons of their chloride salts' CMCs are not readily available, the positioning of the methyl group can affect the polarity and steric hindrance around the cationic headgroup. escholarship.org This can alter the packing of the surfactant molecules within the micelle and the interaction with counterions, thereby influencing the CMC and other aggregation parameters. The 4-methyl position generally results in a more polar ionic liquid compared to those based on imidazolium (B1220033) cations. escholarship.org

Potential in Formulation Science

The properties of this compound and its derivatives make them interesting candidates for various applications in formulation science. As a SAIL, it combines the properties of a salt and a surfactant. Its dodecyl sulfate analogue, [C8γPic]DS, has been investigated for its antimicrobial activity. nih.gov Such compounds are of interest as they can act as active agents against microorganisms while also providing the surface-active properties needed for formulations like disinfectants, cleaning agents, or specialized delivery systems. mdpi.com The ability to "tune" the properties of the ionic liquid by altering the cation or anion allows for the design of task-specific compounds for applications ranging from biocatalysis to the creation of microemulsions.

Biological and Bioremediation Applications

Applications in Biological Sample Preservation

The preservation of biological specimens is critical for accurate diagnostic and research outcomes. The chemical properties of certain ionic liquids make them suitable for maintaining the integrity of samples, especially for molecular analysis.

The study of the gut microbiome through metagenomic sequencing is a rapidly advancing field, but logistical challenges, such as the need for immediate freezing of fecal samples, can hinder large-scale studies. A novel preservation method utilizing an N-octylpyridinium-based reagent offers a practical solution to this problem. Research has demonstrated that this method effectively preserves the bacterial composition in fecal samples at room temperature for at least 14 days. This allows for cost-effective transport and storage of samples without the need for a continuous cold chain, facilitating sample collection in remote locations and simplifying logistics for large cohort studies.

Microbial Biodegradation of Pyridinium-Based Ionic Liquids

Understanding the biodegradability of ionic liquids is crucial for assessing their environmental impact. Pyridinium-based ILs, including those with long alkyl chains like 4-Methyl-N-octylpyridinium chloride, have been the subject of numerous biodegradation studies.

Multiple studies have shown that the biodegradability of pyridinium-based ionic liquids is significantly influenced by the length of the alkyl chain substituent. Compounds with longer alkyl chains, such as hexyl and octyl groups, are more readily mineralized by microbial communities compared to those with shorter chains like butyl groups researchgate.net. Activated sludge from wastewater treatment plants, which contains a diverse microbial community, has proven effective in degrading these compounds researchgate.net.

Specific bacterial strains capable of degrading pyridinium (B92312) cations have been isolated and identified. For instance, a strain of Corynebacterium sp. has been shown to degrade N-ethylpyridinium by cleaving the pyridinium ring rsc.org. Another pure strain, Rhodococcus rhodochrous ATCC 29672, has also been used to study the biodegradation kinetics of pyridinium-based ILs researchgate.net.

The degradation pathway is dependent on the structure of the cation. For pyridinium ILs with long alkyl chains, the initial steps of biodegradation are believed to involve the unsaturation and hydroxylation of the long side chain. This is in contrast to shorter chain pyridinium cations, where degradation may initiate with the unsaturation of the alkyl side chain and hydroxylation of the aromatic ring.

Table 1: Microbial Strains Involved in Pyridinium IL Biodegradation
Microbial Strain/CommunityDegradation CapabilityReference
Activated Sludge MicroorganismsFully mineralizes hexyl and octyl substituted pyridinium ILs researchgate.net
Corynebacterium sp.Degrades N-ethylpyridinium via pyridinium ring cleavage rsc.org
Rhodococcus rhodochrous ATCC 29672Used in biodegradation kinetic studies of various pyridinium ILs researchgate.net

For pyridinium-based ILs, metabolites are identified using advanced analytical techniques such as Electrospray Ionization Tandem Mass Spectrometry (ESI/MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) rsc.orgresearchgate.net. While pyridinium ILs with alkyl side chains generally show lower levels of ultimate biodegradability compared to those with functionalized side chains (e.g., esters), the long octyl chain in this compound makes it susceptible to microbial attack rsc.org. It is crucial to assess the ecotoxicity of any persistent metabolites to fully understand the environmental consequences of the biodegradation process.

Environmental Fate and Persistence Studies

The abiotic degradation of ionic liquids can occur through several mechanisms, including photolysis, hydrolysis, and advanced oxidation processes (AOPs). Studies on pyridinium-based ILs have shown that direct photolysis (degradation by sunlight) is often a negligible pathway unito.it. However, photocatalytic transformation in the presence of a semiconductor like titanium dioxide (TiO₂) can be an effective degradation route unito.it.

Research on compounds structurally similar to this compound, such as 4-methyl-1-butylpyridinium, indicates that the photocatalytic transformation primarily involves an attack on the alkyl chain unito.it. This process can lead to complete mineralization, where the compound is broken down into harmless substances like ammonium (B1175870) ions, carbon dioxide, and water unito.it. The type of anion present in the ionic liquid can significantly affect the transformation pathways and the extent of mineralization unito.it.

Other advanced oxidation processes, such as Fenton oxidation, have also proven efficient for the degradation of pyridinium ionic liquids that are resistant to biodegradation researchgate.net. In environmental media, sorption to soil and sediment is another important process that influences the persistence and bioavailability of these compounds. Generally, pyridinium-based ILs are considered more resistant to degradation than their imidazolium (B1220033) counterparts, and lengthening the alkyl chain can also lower the rate of abiotic degradation in some cases researchgate.net.

Table 2: Abiotic Degradation Mechanisms for Pyridinium ILs
Degradation MechanismDescriptionEffectiveness
Direct PhotolysisDegradation by direct absorption of sunlight.Generally negligible for pyridinium ILs unito.it.
TiO₂ PhotocatalysisDegradation initiated by UV light in the presence of TiO₂. Involves attack on the alkyl chain.Effective; can lead to complete mineralization unito.it.
Fenton OxidationAdvanced oxidation process using iron and hydrogen peroxide.Efficient for degrading ILs resistant to other methods researchgate.net.
SorptionBinding of the compound to soil and sediment particles.Influences environmental mobility and availability for degradation.

Assessment of Environmental Impact in Aquatic and Soil Ecosystems

The environmental footprint of this compound, a member of the pyridinium ionic liquids family, is a subject of increasing scientific scrutiny. Its potential impact is primarily considered in the context of aquatic and soil ecosystems, where its inherent properties, such as water solubility, can influence its fate and effects.

In aquatic environments, the toxicity of pyridinium-based ionic liquids is significantly influenced by the length of the alkyl chain attached to the cation. Generally, an increase in the alkyl chain length correlates with increased toxicity to aquatic organisms. This trend is attributed to the greater lipophilicity of compounds with longer alkyl chains, which facilitates their ability to disrupt cell membranes.

The following table summarizes the ecotoxicological data for a series of 1-alkyl-3-methylpyridinium chlorides against the marine bacterium Vibrio fischeri, illustrating the effect of the alkyl chain length on toxicity.

CompoundAlkyl Chain LengthEC50 (µM) for Vibrio fischeri
1-Ethyl-3-methylpyridinium chloride2> 100,000
1-Butyl-3-methylpyridinium chloride48,900
1-Hexyl-3-methylpyridinium chloride6480
1-Octyl-3-methylpyridinium chloride835
1-Decyl-3-methylpyridinium chloride103.2

In soil ecosystems, the impact of this compound is largely determined by its interaction with soil microorganisms and its potential for biodegradation. The introduction of ionic liquids into the soil can alter the composition and activity of microbial communities. Some soil bacteria, such as certain species of Corynebacterium, have been shown to degrade pyridinium-based ionic liquids. The degradation process often involves the cleavage of the pyridinium ring. The presence of a long alkyl chain, such as the octyl group in this compound, can influence the rate and pathway of biodegradation.

The fate of chemical compounds in soil is a complex interplay of processes including adsorption, degradation, and leaching. The mobility and bioavailability of this compound in soil will depend on factors such as soil type, organic matter content, and pH. While some studies suggest that certain ionic liquids can be relatively immobile in soil, others indicate a potential for leaching, which could lead to groundwater contamination. The persistence of this compound in soil will be a balance between its rate of biodegradation and its resistance to other degradation processes.

Structure-Biodegradability Relationships in Pyridinium Ionic Liquids

The biodegradability of pyridinium ionic liquids is intrinsically linked to their chemical structure, with the nature of the cation and its substituents playing a crucial role. A key determinant of biodegradability is the length of the alkyl chain attached to the pyridinium ring.

Research has consistently shown that for N-alkyl-pyridinium compounds, there is a positive correlation between the length of the substituted alkyl chain and the extent of mineralization, which includes the breakdown of the pyridinium ring itself. Studies utilizing activated sludge microorganisms have demonstrated that pyridinium-based ionic liquids with hexyl and octyl side chains can be fully mineralized. In contrast, those with shorter alkyl chains, such as butyl, have been found to be resistant to biodegradation under the same conditions. This suggests that the longer alkyl chain of this compound is a favorable feature for its environmental degradation.

The mechanism behind this observation is thought to be related to the increased bioavailability and the selection of specific microbial communities capable of metabolizing these longer-chain compounds. The initial step in the biodegradation of these molecules is often the oxidation of the alkyl side chain.

The presence of other functional groups on the pyridinium ring or the side chain can also influence biodegradability. For instance, the incorporation of an ester group into the side chain of pyridinium ionic liquids has been shown to significantly enhance their biodegradability, often leading to their classification as "readily biodegradable". Conversely, pyridinium ionic liquids with simple alkyl side chains, like this compound, generally exhibit lower, though still significant, levels of biodegradability.

The following table provides a summary of the biodegradability of several pyridinium-based ionic liquids with varying alkyl chain lengths, as determined by the OECD Dissolved Organic Carbon Die-Away Test.

Theoretical and Computational Investigations

Molecular Modeling and Simulation of 4-Methyl-N-octylpyridinium Chloride Systems

Molecular modeling and simulation are powerful tools for exploring the properties of ionic liquids like this compound. mdpi.com These techniques use computational models to represent the interactions between ions and predict macroscopic properties from the collective behavior of molecules. At the core of these simulations is the force field , a set of parameters that defines the potential energy of the system and includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (Coulomb and Lennard-Jones). researchgate.netacs.org For ionic liquids, accurately representing these interactions, particularly the specific cation-anion forces, is essential for reliable predictions. researchgate.net

Prediction of Thermodynamic and Transport Behaviors

Molecular dynamics (MD) simulations can predict key thermodynamic and transport properties, offering insights that complement experimental measurements. mdpi.com By simulating the movement of ions over time, researchers can calculate properties such as density, heat of vaporization, diffusion coefficients, viscosity, and ionic conductivity. researchgate.netresearchgate.net

For instance, MD simulations have been successfully used to calculate the density of various ionic liquids across a range of temperatures and pressures, with results often showing good agreement with experimental data (deviations typically within 0-5%). mdpi.com Similarly, transport properties like viscosity can be determined using methods such as equilibrium molecular dynamics (EMD) coupled with the Green-Kubo formalism or non-equilibrium molecular dynamics (NEMD). mdpi.comresearchgate.net These simulations reveal how properties are influenced by molecular structure; for example, the length of the alkyl chain on the cation significantly affects viscosity and diffusion.

While specific simulation data for this compound is not extensively published, the table below shows experimental data for a structurally similar ionic liquid, illustrating the types of properties that MD simulations aim to predict.

Table 1: Example Physicochemical Properties of a Related Pyridinium-Based Ionic Liquid

This table presents experimental data for a related compound to exemplify the properties predictable via molecular simulation.

Property Value
Melting Point Liquid at room temperature
Density > 1.0 g/cm³
Viscosity Moderate to High

Note: The properties of this compound would be influenced by the specific combination of the 4-methyl-N-octylpyridinium cation and the chloride anion.

Understanding Ion Interactions and Structural Organization

MD simulations provide a window into the microscopic structure of ionic liquids. A key feature of ionic liquids with long alkyl chains, such as this compound, is the formation of nanostructured domains. The amphiphilic nature of the cation—with its charged pyridinium (B92312) ring (polar head) and long octyl chain (non-polar tail)—drives this self-assembly.

Simulations of similar N-alkylpyridinium ionic liquids show that the non-polar alkyl tails aggregate to form non-polar domains, while the charged pyridinium rings and the chloride anions form an interconnected polar network. researchgate.net This segregation into polar and non-polar regions is a defining characteristic of its liquid structure.

Tools like radial distribution functions (RDFs) and spatial distribution functions (SDFs) are extracted from simulations to quantify these arrangements. researchgate.net

RDFs describe the probability of finding one ion at a certain distance from another, revealing details about the coordination shell and ion pairing.

SDFs show the three-dimensional distribution of anions around the cation, indicating that anions like chloride are most likely to be found near the positively charged pyridinium ring. researchgate.net

Studies on related systems show that increasing temperature tends to enhance the aggregation within both polar and non-polar domains. researchgate.net This nanoscale segregation profoundly influences the transport properties of the ionic liquid, as it creates distinct pathways for ion movement. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of individual ions or small ion clusters. researchgate.netpku.edu.cn These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which are beyond the scope of classical force fields used in MD simulations. nih.gov

For this compound, quantum chemical calculations can determine:

Optimized Geometries: The most stable three-dimensional structure of the cation and its interaction with the chloride anion.

Charge Distribution: The partial charges on each atom within the ions, which helps in refining the force fields used for larger-scale MD simulations. acs.org

Electronic Structure: The energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net

Interaction Energies: The strength of the bond between the 4-methyl-N-octylpyridinium cation and the chloride anion, providing insight into the stability of the ion pair. pku.edu.cn

While specific DFT studies on this compound are not widely available, research on similar 4-methylpyridine-based ionic liquids has been performed. researchgate.net Such calculations help to understand reactivity, stability, and thermodynamics, providing a fundamental basis for predicting how the material will behave in chemical reactions or electrochemical applications. researchgate.netnih.gov

In Silico Studies for Biological Activity Prediction

In silico methods use computational models to predict the biological activity of chemical compounds, offering a rapid and cost-effective way to screen for potential applications or toxicity. nih.gov These studies are based on the principle that the biological activity of a substance is a function of its chemical structure.

For this compound, in silico approaches can predict various properties and interactions:

Pharmacokinetic Profile (ADME): Prediction of Absorption, Distribution, Metabolism, and Excretion properties. Models can estimate factors like gastrointestinal absorption and bioavailability. researchgate.net

Drug-Likeness: Evaluation based on established rules (e.g., Lipinski's Rule of Five) to assess if the compound has physicochemical properties consistent with orally active drugs. researchgate.net

Molecular Docking: This technique simulates the binding of the 4-methyl-N-octylpyridinium cation to the active site of a biological target, such as an enzyme or a receptor. nih.gov The simulation calculates a "docking score," which estimates the binding affinity, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. For pyridinium-based compounds, QSAR could be used to predict how changes in the alkyl chain length or substitutions on the ring affect a specific biological outcome. nih.gov

Table 2: Summary of In Silico Predictions for Biological Activity

Prediction Method Purpose Predicted Properties for this compound
ADME Prediction Estimates pharmacokinetic properties. Oral bioavailability, GI absorption, potential to cross biological membranes. researchgate.net
Molecular Docking Predicts binding affinity and mode to a biological target. Potential to inhibit enzymes or block ion channels. nih.gov
QSAR Relates chemical structure to biological activity. Predicts how modifications to the cation would alter its biological effect.

| Bioactivity Score Prediction | Assesses potential to interact with major classes of protein targets. | Likelihood of acting as a GPCR ligand, ion channel modulator, kinase inhibitor, etc. |

Structure Activity/property Relationships Sar/spr in 4 Methyl N Octylpyridinium Chloride Derivatives

Correlating Cation and Anion Structural Variations with Functional Performance

The performance of ionic liquids (ILs) derived from 4-Methyl-N-octylpyridinium chloride is a direct consequence of the interplay between the cationic pyridinium (B92312) core and the associated anion. Variations in either of these components can lead to significant changes in the material's functional properties, such as polarity, thermal stability, and miscibility with other substances.

The choice of the anion paired with the pyridinium cation is equally critical in defining the functional performance. Simple halide anions, such as chloride (Cl⁻), create ILs with distinct properties compared to those with more complex, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). For instance, switching from a halide to a [Tf₂N]⁻ anion can significantly decrease the ionic liquid's solubility in water. acs.org This is attributed to the weaker interactions of the [Tf₂N]⁻ anion with water molecules compared to the stronger hydrogen bonding capabilities of the chloride anion.

Thermal stability is another key functional property governed by the anion's nature. Generally, pyridinium ILs with halide anions exhibit lower thermal stability compared to those with non-halide anions. researchgate.net The strength of the cation-anion interaction also plays a crucial role; for a given cation, a decrease in the coordinating ability of the anion can lead to a decrease in the polarity of the IL and a subsequent enhancement in its thermal stability. acs.org

CationAnionKey Functional Performance Characteristics
1-Butyl-3-methylpyridinium[BF₄]⁻Lower viscosity compared to [PF₆]⁻ analogue.
1-Butyl-3-methylpyridinium[PF₆]⁻Higher viscosity and density compared to [BF₄]⁻ analogue.
1-ButylpyridiniumBromide ([Br]⁻)Lower thermal stability compared to non-halide anions. researchgate.net
1-ButylpyridiniumChloride ([Cl]⁻)Eutectic behavior when mixed with [C₂Py]Br. researchgate.net
1-Butyl-3-methylimidazolium[Tf₂N]⁻Stronger intermolecular interaction strength compared to [BMPy]⁺-based ILs. researchgate.net
1-Butyl-3-methylpyridinium[Tf₂N]⁻Weaker intermolecular interaction strength compared to [BMIM]⁺-based ILs. researchgate.net

Impact of Alkyl Chain Length on Self-Aggregation and Solvency

The length of the N-alkyl chain in N-alkylpyridinium salts, such as the octyl group in this compound, is a dominant factor influencing their self-aggregation behavior and solvency properties. As the alkyl chain length increases, the hydrophobic character of the cation is enhanced, leading to more pronounced self-aggregation in aqueous solutions to form micelles.

This self-aggregation is quantified by the critical micelle concentration (CMC), which is the concentration above which micelles spontaneously form. A well-established trend is that the CMC decreases as the length of the alkyl chain increases. This is because the greater hydrophobicity of longer alkyl chains provides a stronger driving force for the molecules to sequester their nonpolar tails from the aqueous environment, thus favoring micellization at lower concentrations. longdom.org

The solvency of these pyridinium-based ionic liquids is also heavily dependent on the alkyl chain length. The presence of both a polar pyridinium head group and a nonpolar alkyl tail imparts an amphiphilic nature to these molecules, allowing them to solubilize both polar and nonpolar substances. The lengthening of the alkyl chain generally enhances the solubility of nonpolar solutes due to the expansion of the nonpolar domains within the ionic liquid structure. Conversely, the solubility in water decreases with increasing alkyl chain length.

The table below illustrates the effect of increasing the N-alkyl chain length on the critical micelle concentration (CMC) of N-alkylpyridinium chlorides in aqueous solution at 25 °C.

N-Alkylpyridinium ChlorideNumber of Carbon Atoms in Alkyl ChainCritical Micelle Concentration (mol/L)
N-Octylpyridinium Chloride80.069
N-Decylpyridinium Chloride100.018
N-Dodecylpyridinium Chloride120.0048
N-Tetradecylpyridinium Chloride140.0013
N-Hexadecylpyridinium Chloride160.00036

Influence of Methyl Group Position on Physicochemical and Application-Specific Traits

The seemingly subtle variation of the methyl group's position on the pyridinium ring—be it at the 2, 3, or 4-position—has a discernible impact on the physicochemical properties and, consequently, the application-specific traits of N-octyl-methylpyridinium chloride derivatives. This positional isomerism affects the electronic environment of the pyridinium cation, which in turn modifies its interactions with the anion and surrounding molecules.

Research has shown that the position of the methyl group influences the electron density on the cationic nitrogen atom. Due to the electron-donating nature of the methyl group, it increases the electron density on the nitrogen. The extent of this effect, and thus the cation's acidity and interaction strength with the anion, varies with the methyl group's location. For instance, studies on N-octyl-picolinium (methylpyridinium) cations have revealed that the N 1s binding energy, a measure of the electronic environment of the nitrogen atom, follows the trend: 1-octylpyridinium (B14679969) > 1-octyl-3-picolinium > 1-octyl-4-picolinium > 1-octyl-2-picolinium. acs.org This indicates that the electronic properties of the cation are indeed sensitive to the methyl group's position.

CompoundDensity at 298.15 K (g/cm³)Viscosity at 298.15 K (mPa·s)
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide1.39374.5
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide1.39781.2

Designing Pyridinium-Based Compounds for Targeted Applications

The inherent "designability" of pyridinium-based ionic liquids, including derivatives of this compound, allows for their structural tailoring to achieve specific functionalities for targeted applications. longdom.org By strategically modifying the cation or the anion, researchers can create compounds with enhanced performance in areas ranging from catalysis to biomedical applications.

A key strategy in the design of functional pyridinium compounds is the incorporation of specific chemical moieties. For example, introducing an ester group into the alkyl side chain of the pyridinium cation can significantly enhance the biodegradability of the resulting ionic liquid. rsc.orgrsc.orgresearchgate.net This is a crucial design element for developing more environmentally benign chemical products.

In the realm of catalysis, the functionalization of the pyridinium cation can lead to improved catalyst performance and recyclability. The incorporation of a nitrile group into the alkyl chain, for instance, has been shown to improve the retention of palladium catalysts in ionic liquid media during cross-coupling reactions. acs.orgnih.gov This is attributed to the coordinating effect of the nitrile group, which helps to anchor the catalyst within the ionic liquid phase, preventing its leaching and allowing for easier reuse.

The design of pyridinium-based compounds also extends to biomedical applications. Their cationic nature makes them candidates for antimicrobial agents. Furthermore, by carefully selecting the cation and anion, their properties can be tuned for use in drug delivery systems. nih.gov

Structural ModificationTargeted ApplicationUnderlying Principle/Effect
Incorporation of an ester group in the alkyl side chainEnhanced BiodegradabilityThe ester linkage provides a site for enzymatic hydrolysis, breaking down the molecule into smaller, more readily biodegradable fragments. rsc.orgrsc.orgresearchgate.net
Addition of a nitrile group to the alkyl side chainImproved Catalyst Retention in CatalysisThe nitrile group coordinates with the metal catalyst, helping to immobilize it in the ionic liquid phase and facilitating its recycling. acs.orgnih.gov
Attachment of a chiral moiety and a urea (B33335) functionalityChiral Catalysis and Asymmetric ReactionsThe chiral center induces stereoselectivity in chemical reactions, while the urea group can participate in hydrogen bonding to influence the reaction environment.
Use of long alkyl chains (e.g., octyl) and specific anionsAntimicrobial AgentsThe long alkyl chain can disrupt bacterial cell membranes, leading to antimicrobial activity. The choice of anion can also influence this effect. hereon.de

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-N-octylpyridinium chloride, and how can purity be confirmed?

  • Methodological Answer : The synthesis typically involves the quaternization of 4-methylpyridine with 1-chlorooctane under reflux conditions. A common protocol uses a polar solvent (e.g., acetonitrile) at 80–100°C for 24–48 hours, followed by solvent evaporation and recrystallization from ethanol/diethyl ether .
  • Purity Confirmation :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to verify the absence of unreacted starting materials and confirm the quaternary ammonium structure.
  • HPLC : Use a C18 column with a UV detector (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended) .
  • Data Table :
Reaction Time (h)Yield (%)Purity (HPLC, %)
246592
487897

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify characteristic peaks for the pyridinium ring (C-N+^+ stretch at ~1640 cm1^{-1}) and alkyl chain (C-H stretches at 2850–2950 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with a [M-Cl]+^+ peak at m/z 238.2 .
  • X-ray Crystallography : Resolve crystal structure for supramolecular interactions (e.g., hydrogen bonding with chloride counterions), though this requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound while minimizing by-products?

  • Methodological Answer :
  • Solvent Screening : Test solvents with varying polarity (e.g., DMF, THF) to improve reaction kinetics. Acetonitrile often provides optimal dielectric constant for nucleophilic substitution .
  • Catalyst Use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation at lower temperatures (50–60°C) .
  • By-Product Analysis : Monitor N-oxide formation (a common side product) via TLC or LC-MS and adjust reaction time/temperature to suppress oxidation .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of 4-Methyl-N-oridinium chloride across studies?

  • Methodological Answer :
  • Variable Standardization : Control bacterial strain selection (Gram-positive vs. Gram-negative), inoculum size (CFU/mL), and compound concentration (MIC testing) .
  • Structural Analog Comparison : Benchmark against related pyridinium salts (e.g., cetylpyridinium chloride) to contextualize efficacy differences due to alkyl chain length .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers linked to experimental design flaws .

Q. How does the stability of this compound vary under oxidative or hydrolytic conditions?

  • Methodological Answer :
  • Oxidative Stability : Expose the compound to H2_2O2_2 (3% v/v) at 25°C for 24 hours. Monitor N-oxide formation via 1^1H NMR (disappearance of pyridinium proton at δ 8.5–9.0 ppm) .
  • Hydrolytic Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Quantify intact compound using UPLC-MS/MS .
  • Data Table :
ConditionDegradation (%)Major By-Product
H2_2O2_2 (3%)45N-oxide derivative
pH 12, 40°C924-Methylpyridine

Q. What mechanistic insights explain the interaction of this compound with bacterial membranes?

  • Methodological Answer :
  • Lipid Bilayer Models : Use fluorescence anisotropy to measure disruption of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) membranes. Increased fluidity indicates membrane integration .
  • Zeta Potential Measurements : Quantify changes in bacterial surface charge after treatment; cationic pyridinium salts typically reduce negative charge, promoting lysis .
  • Molecular Dynamics Simulations : Model alkyl chain penetration into lipid bilayers, highlighting critical chain length (C8–C12) for optimal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.